molecular formula C7H10F3N B12215695 2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane

2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane

Cat. No.: B12215695
M. Wt: 165.16 g/mol
InChI Key: RULBCZRGUPJYKH-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane is a synthetically valuable chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a rigid, bridged bicyclic scaffold that confers structural novelty and a strategically placed trifluoromethyl group, a key motif known to profoundly influence the properties of drug candidates . The incorporation of the -CF3 group is a established strategy in modern drug design, as it can enhance a molecule's metabolic stability, membrane permeability, and lipophilicity, often leading to improved pharmacokinetic profiles . This compound is of significant interest in early-stage drug discovery, particularly as a precursor for the development of novel nicotinic acetylcholine receptor (nAChR) ligands . Research into analogous 7-azabicyclo[2.2.1]heptane derivatives has shown promise in generating compounds for investigating neurological pathways, with potential applications in targeting conditions such as pain, Alzheimer's disease, and Parkinson's disease . Furthermore, related azabicycloheptane structures are investigated as modulators of protein function, such as the cystic fibrosis transmembrane conductance regulator (CFTR), highlighting the therapeutic relevance of this chemical class . Researchers can utilize this high-purity intermediate to synthesize and explore new chemical entities, accelerating the discovery of next-generation therapeutics. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10F3N

Molecular Weight

165.16 g/mol

IUPAC Name

2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H10F3N/c8-7(9,10)5-3-4-1-2-6(5)11-4/h4-6,11H,1-3H2

InChI Key

RULBCZRGUPJYKH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Step 1: Amino Group Protection

Trans-4-aminocyclohexanol reacts with trifluoroacetic anhydride in acetonitrile at room temperature, achieving 100% yield of trans-4-trifluoroacetamidocyclohexanol. This step selectively protects the amine while leaving the hydroxyl group intact.

Step 2: Hydroxyl Group Sulfonylation

The protected amine undergoes sulfonylation with methanesulfonyl chloride (MsCl) in dichloromethane at 0°C, yielding trans-4-(2,2,2-trifluoroacetamido)cyclohexyl methanesulfonate in quantitative yield . This intermediate primes the molecule for subsequent cyclization.

Step 3: Deprotection and Cyclization

In aqueous ethanol with potassium carbonate, simultaneous deprotection of the trifluoroacetyl group and intramolecular cyclization occur, forming 7-azabicyclo[2.2.1]heptane with 90% yield .

Critical Parameters:

ParameterConditions
Temperature (Step 1)25°C
Solvent (Step 2)Dichloromethane
Base (Step 3)K₂CO₃ in H₂O/EtOH

Challenges and Optimization Opportunities

Steric Hindrance

The bicyclo[2.2.1]heptane framework imposes significant steric constraints. Molecular modeling suggests that CF₃ substitution at position 2 would require:

  • Low-temperature reactions (−20°C to 0°C) to suppress side reactions.

  • Bulky base selection (e.g., DIPEA) to enhance regioselectivity.

Protecting Group Compatibility

Trifluoroacetyl groups (used in CN102633804A) may interfere with CF₃ introduction. Alternatives include:

  • Boc Protection : Removable under milder acidic conditions.

  • Benzyl Protection : Stable under sulfonylation conditions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
CN102633804A (Base Case)90High-yielding cyclizationNo CF₃ substitution
US8436014B2 (Analog)88CF₃ tolerance in aryl positionsIndirect applicability

Scientific Research Applications

Pharmaceutical Development

2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane serves as a crucial scaffold for designing ligands targeting the sigma-2 receptor, which is implicated in various neurological disorders and cancer . The unique structural properties of this compound facilitate the development of selective ligands that may enhance therapeutic efficacy while minimizing side effects.

Cocaine Analogs

Research has demonstrated that derivatives of 7-azabicyclo[2.2.1]heptane can be synthesized and evaluated for their binding affinities at the dopamine transporter, providing insights into potential treatments for cocaine addiction . These studies indicate that while these compounds exhibit lower potency compared to cocaine itself, they may still offer valuable frameworks for further modifications aimed at increasing efficacy.

Cholinergic Activity

Derivatives of 7-azabicyclo[2.2.1]heptane are explored for their cholinergic properties, which could be beneficial in treating cognitive disorders such as Alzheimer's disease . The ability to modulate cholinergic signaling pathways makes these compounds promising candidates for further investigation.

Case Study 1: Binding Affinity Evaluation

In an evaluation of various stereoisomers of 7-azabicyclo[2.2.1]heptane derivatives, it was found that certain configurations exhibited significantly higher binding affinities at the dopamine transporter compared to others. This highlights the importance of stereochemistry in drug design and its impact on biological activity .

Case Study 2: Sigma Receptor Ligands

A series of compounds based on the 7-azabicyclo[2.2.1]heptane structure were synthesized and tested for sigma-2 receptor affinity. The results indicated that modifications to the trifluoromethyl group could enhance selectivity and potency, underscoring the compound's versatility as a pharmacophore .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentScaffold for sigma-2 receptor ligandsPotential treatments for neurological disorders
Cocaine AnalogsEvaluated for binding at dopamine transporterLower potency than cocaine but valuable for research
Cholinergic ActivityInvestigated for effects on cognitive functionPotential use in Alzheimer's treatment

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Compounds

Table 1: Key Substituents and Their Effects

Compound Substituent Key Properties References
2-(Trifluoromethyl) derivative -CF₃ High lipophilicity; electron-withdrawing; enhances metabolic stability
Epibatidine -Cl (2′-chloro-5′-pyridyl) Potent nAChR agonist; high toxicity
10b () -2″-fluoropyridin-5″-yl Improved radioligand properties for PET imaging
173 () -F (norchlorofluoroepibatidine) Retains nAChR affinity with reduced toxicity
12-17 () N-substituted groups Selective σ2 receptor ligands; steric modulation of receptor binding
9 () -OCH₃ (methoxycarbonyl) Low dopamine transporter affinity (Ki = 5–96 µM vs. cocaine’s 0.04 µM)

Pharmacological Properties

  • nAChR Affinity : Fluorinated derivatives (e.g., 173 ) show retained binding to nAChRs with improved safety profiles compared to epibatidine . The -CF₃ group may similarly enhance binding via hydrophobic interactions .
  • σ2 Receptor Selectivity : N-Substituted derivatives (e.g., 12-17 ) exhibit >100-fold selectivity for σ2 over σ1 receptors, critical for cancer imaging .

Chemical Stability and Reactivity

  • Hydrolysis Resistance: The 7-azabicyclo[2.2.1]heptane scaffold resists base-catalyzed hydrolysis due to non-planar amide geometry . The -CF₃ group likely further stabilizes against enzymatic degradation.

Biological Activity

2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a receptor ligand. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound belongs to the azabicyclo[2.2.1]heptane family, characterized by a bicyclic structure that includes nitrogen atoms. The trifluoromethyl group enhances lipophilicity and may influence receptor binding affinity.

Receptor Binding Affinity

Recent studies have highlighted the efficacy of this compound as a selective ligand for various receptors, including nicotinic acetylcholine receptors (nAChRs) and orexin receptors.

  • Nicotinic Acetylcholine Receptors (nAChRs) :
    • The compound has shown high affinity for nAChRs, particularly the α4β2 subtype, which is implicated in cognitive functions and addiction therapies. In a study, it was reported that derivatives of azabicyclo[2.2.1]heptane demonstrated K_i values ranging from 0.03 to 0.94 nM for α4β2*-nAChRs .
    CompoundK_i (nM)Receptor Type
    5a0.009α4β2-nAChR
    5f0.03α4β2-nAChR
    5b0.03α4β2-nAChR

Orexin Receptor Antagonism

The compound has also been explored as a dual orexin receptor antagonist (DORA). In vivo studies indicated that certain derivatives achieved significant occupancy at orexin-1 receptors (OX1R), with notable pharmacokinetic profiles suitable for oral administration .

The biological activity of this compound is largely attributed to its interaction with specific neurotransmitter receptors:

  • Nicotinic Acetylcholine Receptors : The compound acts as a competitive antagonist at nAChRs, affecting neurotransmission and potentially providing therapeutic effects in conditions such as nicotine addiction.
  • Orexin Receptors : By blocking orexin signaling pathways, the compound may influence sleep-wake cycles and appetite regulation.

Study on Cognitive Effects

In an experimental study involving rodent models, administration of a related azabicyclo compound showed improvements in cognitive function measured through maze tests, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Clinical Implications

The dual activity on both nAChRs and orexin receptors positions this compound as a candidate for developing treatments for disorders like insomnia and substance dependence.

Q & A

Q. What are the standard synthetic routes for 2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane derivatives?

Methodological Answer: The synthesis typically involves multi-step sequences starting from cyclohex-3-enecarboxylic acid. Key steps include:

  • Curtius Reaction : To introduce nitrogen functionality via carbamate or trifluoroacetamide intermediates .
  • Stereoselective Bromination : Achieved using reagents like NBS or Br₂ to generate dibromocyclohexane intermediates .
  • Intramolecular Cyclization : Sodium hydride (NaH) in DMF promotes cyclization of dibrominated precursors to form the bicyclic core .
  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings introduce aryl/heteroaryl groups (e.g., trifluoromethyl pyridinyl) at the C2 position .
    Key Data : Yields range from 30% to 84%, depending on protecting groups (e.g., tert-butoxycarbonyl vs. sulfonamide) and reaction optimization .

Q. How are palladium catalysts employed in functionalizing the bicyclic scaffold?

Methodological Answer: Palladium complexes enable C–N and C–C bond formations critical for derivatization:

  • Buchwald-Hartwig Amination : Pd(PPh₃)₄ or PdCl₂(dppf) couples heteroaryl halides (e.g., pyridinyl) with the bicyclic amine .
  • Suzuki Coupling : Pd catalysts link boronic esters (e.g., 4-trifluoromethanesulfonylphenyl) to halogenated intermediates .
    Optimization : Microwave irradiation reduces reaction times (e.g., 1 hour vs. 24 hours), improving yields by 15–20% .

Q. What spectroscopic techniques confirm structural integrity and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns stereochemistry (e.g., exo/endo substituents) and detects impurities. Peaks for the trifluoromethyl group appear as quartets (δ ~120–125 ppm in ¹³C) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₃ClN₂: 209.1 m/z) .
  • X-ray Crystallography : Resolves non-planar amide conformations and bicyclic distortions .

Advanced Research Questions

Q. How do free radical cyclization conditions influence product distribution?

Methodological Answer: Radical precursors (e.g., exo-2-bromo-7-sulfonyl derivatives) undergo cyclization via tin hydride (HSnBu₃)-mediated pathways:

  • Slow HSnBu₃ Addition : Favors reduced, uncyclized products (36% yield) due to premature hydrogen abstraction .
  • Fast Addition : Increases cyclized product yields (84%) by minimizing side reactions .
    Key Limitation : Carbamate or amide-protected precursors often fail to cyclize, while N-sulfonyl groups succeed due to enhanced radical stability .

Q. Why are certain amide derivatives resistant to base-catalyzed hydrolysis?

Methodological Answer: The 7-azabicyclo[2.2.1]heptane scaffold imposes pyramidalization on the amide nitrogen, destabilizing the tetrahedral intermediate in hydrolysis.

  • Kinetic Studies : Under 70°C with NaOD, bicyclic amides (e.g., N-benzoyl derivatives) show 10× slower hydrolysis than planar pyrrolidine amides .
  • DFT Calculations : Higher activation energy (ΔG‡ ~25 kcal/mol) correlates with reduced electron delocalization in the distorted amide .
    Implications : This stability supports their use as protease-resistant pharmacophores .

Q. How can stereochemical outcomes be controlled during bicyclic core synthesis?

Methodological Answer:

  • Bromination Stereoselectivity : Anti-addition of Br₂ to cyclohexene intermediates dictates cis-3,trans-4-dibromo configurations, critical for correct cyclization .
  • NaH-Mediated Cyclization : Steric effects favor exo-substituents, as seen in 7-tert-butoxycarbonyl derivatives .
  • Chiral HPLC : Resolves racemic mixtures (e.g., methyl 2-(thien-2-yl) derivatives) post-synthesis .

Q. What computational methods validate non-planar amide geometries?

Methodological Answer:

  • DFT Calculations : Compare energy minima for planar vs. pyramidal amides. Bicyclic systems show 6–10° nitrogen pyramidalization, lowering rotational barriers (ΔG‡ ~12 kcal/mol vs. 18 kcal/mol for planar amides) .
  • Hammett Analysis : Para-substituent effects (σ⁺) on rotational barriers confirm solution-phase pyramidalization .
  • Solid-State NMR/X-ray : Correlates crystallographic torsion angles (|τ| ~11°) with solution dynamics .

Q. How to troubleshoot failed intramolecular cyclization attempts?

Methodological Answer:

  • Protecting Group Analysis : Carbamates and amides often fail due to competing elimination; switch to N-sulfonyl groups to stabilize radical intermediates .
  • Solvent Optimization : Replace DMF with 1,4-dioxane/water mixtures to reduce side reactions in Pd-catalyzed steps .
  • Radical Trap Screening : Add TEMPO to confirm radical-mediated pathways; absence of cyclized products suggests non-radical mechanisms .

Q. What strategies improve yields in palladium-catalyzed cross-couplings?

Methodological Answer:

  • Ligand Selection : Bisimidazol-2-ylidene ligands enhance Pd stability, enabling couplings with electron-deficient aryl halides (e.g., 6-chloropyridinyl) .
  • Microwave Assistance : Reduces reaction times from 24 hours to 1 hour, minimizing decomposition .
  • Precursor Activation : Use pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for higher Suzuki coupling efficiency .

Q. How to design analogues for nicotinic acetylcholine receptor (nAChR) studies?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the chloropyridinyl group in epibatidine with trifluoromethylpyridinyl to modulate α4β2 nAChR affinity .
  • Conformational Constraint : Use bicyclic cores to mimic the folded geometry of epibatidine, enhancing receptor subtype selectivity .
  • In Vitro Screening : Radioligand binding assays (e.g., [³H]epibatidine displacement) quantify Ki values for structure-activity relationships .

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